Cas no 84487-08-1 (2-Amino-4-methoxy-3-nitropyridine)

2-Amino-4-methoxy-3-nitropyridine is a heterocyclic organic compound featuring an amino group at the 2-position, a methoxy substituent at the 4-position, and a nitro group at the 3-position of the pyridine ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized framework, facilitating selective functionalization. Its stability under standard conditions and compatibility with various coupling reactions enhance its utility in constructing complex molecules. The compound is particularly useful in the development of bioactive compounds, including potential drug candidates and specialty chemicals, due to its well-defined reactivity profile and synthetic versatility.
2-Amino-4-methoxy-3-nitropyridine structure
84487-08-1 structure
Product Name:2-Amino-4-methoxy-3-nitropyridine
CAS No:84487-08-1
MF:C6H7N3O3
MW:169.138080835342
MDL:MFCD07437843
CID:706834
PubChem ID:13040390
Update Time:2025-06-11

2-Amino-4-methoxy-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-3-nitropyridin-2-amine
    • 2-Amino-4-methoxy-3-nitropyridine
    • 2-Pyridinamine,4-methoxy-3-nitro-
    • 4-methoxy-3-nitro-2-pyridinamine
    • 4-methoxy-3-nitro-2-pyridylamine
    • 4-methoxy-3-nitro-pyridin-2-amine
    • 4-methoxy-3-nitro-pyridin-2-ylamine
    • 4-Methoxy-3-nitro-2-pyridinamine (ACI)
    • CS-0456152
    • AKOS015891672
    • MFCD07437843
    • SCHEMBL14764478
    • PS-4835
    • W-203919
    • DB-081464
    • DTXSID50516045
    • 2-Pyridinamine, 4-methoxy-3-nitro-
    • 84487-08-1
    • PHZNRPWDIPHQNO-UHFFFAOYSA-N
    • 4-Methoxy-3-nitro-2-pyridinamine; 2-Amino-4-methoxy-3-nitropyridine
    • MDL: MFCD07437843
    • Inchi: 1S/C6H7N3O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
    • InChI Key: PHZNRPWDIPHQNO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(OC)=CC=NC=1N)=O

Computed Properties

  • Exact Mass: 169.04900
  • Monoisotopic Mass: 169.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 94Ų

Experimental Properties

  • Color/Form: Yellow crystalline solid
  • Density: 1.4
  • Melting Point: 183-186°C
  • Boiling Point: 356.8°C at 760 mmHg
  • Flash Point: 169.6°C
  • Refractive Index: 1.608
  • PSA: 93.96000
  • LogP: 1.68500

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2-Amino-4-methoxy-3-nitropyridine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Water ;  cooled
Reference
Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor
Xie, Dongsheng; et al, European Journal of Medicinal Chemistry, 2016, 117, 19-32

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines
Deady, Leslie W.; et al, Australian Journal of Chemistry, 1982, 35(10), 2025-34

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Sulfuric acid
Reference
Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines
Deady, Leslie W.; et al, Australian Journal of Chemistry, 1982, 35(10), 2025-34

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol
Reference
Inotropic 'A' ring substituted sulmazole and isomazole analogs
Barraclough, Paul; et al, Journal of Medicinal Chemistry, 1990, 33(8), 2231-9

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0 °C; 1 h, 0 °C → 50 °C; 1 h, 50 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonia ;  pH 9
2.1 Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Water ;  cooled
Reference
Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor
Xie, Dongsheng; et al, European Journal of Medicinal Chemistry, 2016, 117, 19-32

Production Method 6

Reaction Conditions
1.1 -
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Sulfuric acid
Reference
Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines
Deady, Leslie W.; et al, Australian Journal of Chemistry, 1982, 35(10), 2025-34

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 -
3.1 Reagents: Sulfuric acid ,  Nitric acid
4.1 Reagents: Sulfuric acid
Reference
Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines
Deady, Leslie W.; et al, Australian Journal of Chemistry, 1982, 35(10), 2025-34

2-Amino-4-methoxy-3-nitropyridine Raw materials

2-Amino-4-methoxy-3-nitropyridine Preparation Products

2-Amino-4-methoxy-3-nitropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:84487-08-1)2-Amino-4-methoxy-3-nitropyridine
Order Number:A840812
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):168.0
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Additional information on 2-Amino-4-methoxy-3-nitropyridine

Introduction to 2-Amino-4-methoxy-3-nitropyridine (CAS No. 84487-08-1)

2-Amino-4-methoxy-3-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 84487-08-1, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This heterocyclic compound, featuring a pyridine core with amino, methoxy, and nitro functional groups, has garnered considerable attention due to its versatile reactivity and potential applications in medicinal chemistry.

The structural configuration of 2-Amino-4-methoxy-3-nitropyridine makes it a valuable precursor in the development of various biologically active molecules. The presence of multiple reactive sites—specifically the amino group at the 2-position, the methoxy group at the 4-position, and the nitro group at the 3-position—allows for diverse chemical transformations. These transformations are pivotal in constructing more complex scaffolds essential for drug discovery and material science.

In recent years, 2-Amino-4-methoxy-3-nitropyridine has been explored in several cutting-edge research areas. One notable application lies in its role as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine moiety is particularly favored in kinase inhibition due to its ability to mimic ATP binding pockets, enhancing drug efficacy.

Moreover, advancements in synthetic methodologies have enabled more efficient and scalable production of 2-Amino-4-methoxy-3-nitropyridine, making it more accessible for industrial applications. Recent studies have highlighted its utility in synthesizing novel antiviral agents, where modifications of its nitro and amino groups can fine-tune pharmacokinetic properties. This adaptability underscores its importance as a chemical intermediate.

The methoxy group in 2-Amino-4-methoxy-3-nitropyridine also plays a crucial role in influencing the compound's electronic properties and solubility characteristics. Researchers have leveraged this feature to develop ligands for metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis. The nitro group, while reactive, can be selectively reduced to an amine under controlled conditions, further expanding the compound's synthetic utility.

Recent breakthroughs in computational chemistry have accelerated the design of derivatives of 2-Amino-4-methoxy-3-nitropyridine by predicting their biological activities with high accuracy. This synergy between experimental synthesis and computational modeling has led to the rapid identification of promising candidates for further development. Such interdisciplinary approaches are reshaping how novel compounds are discovered and optimized.

The agrochemical sector has also recognized the potential of 2-Amino-4-methoxy-3-nitropyridine as a precursor for developing next-generation pesticides. Its structural motifs are found in several commercially successful herbicides and fungicides, demonstrating its broad applicability. Ongoing research aims to enhance its environmental compatibility while maintaining or improving biological activity—a critical balance in sustainable agriculture.

From a material science perspective, 2-Amino-4-methoxy-3-nitropyridine contributes to the development of advanced electronic materials. Its ability to form stable coordination complexes with transition metals makes it useful in designing luminescent probes and catalysts. These materials are integral to technologies such as organic light-emitting diodes (OLEDs) and green chemistry processes.

The synthesis of 2-Amino-4-methoxy-3-nitropyridine itself is an area of active innovation. Recent publications have introduced novel catalytic systems that improve yield and reduce waste, aligning with global sustainability goals. These methods often employ transition metal catalysts or photoredox systems to facilitate key transformations efficiently.

In conclusion, 2-Amino-4-methoxy-3-nitropyridine (CAS No. 84487-08-1) stands as a cornerstone compound in modern chemical synthesis. Its multifaceted utility spans pharmaceuticals, agrochemicals, materials science, and beyond. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific innovation.

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(CAS:84487-08-1)2-Amino-4-methoxy-3-nitropyridine
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Purity:99%
Quantity:1g
Price ($):168.0
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